![molecular formula C15H21NO2 B1366760 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883543-05-3](/img/structure/B1366760.png)

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

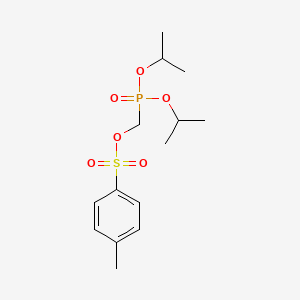

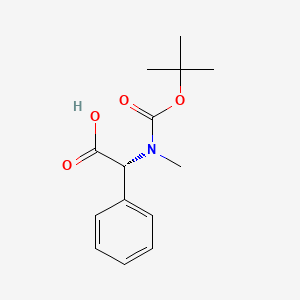

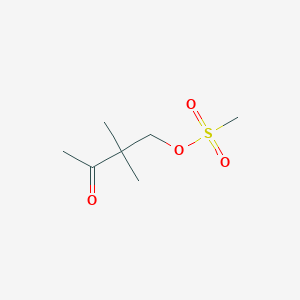

“4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 . The IUPAC name for this compound is 4-[2-(2-methyl-1-piperidinyl)ethoxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2/c1-13-4-2-3-9-16(13)10-11-18-15-7-5-14(12-17)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.34 . The InChI code provides information about its molecular structure .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Bodipy Derivatives : 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde was utilized to create meso-piperidine linked Bodipy, which was further used for constructing distyryl-piperidine-Bodipy and distyryl-morpholine-Bodipy. These compounds were evaluated for their fluorescent properties in ethanol solution and assessed for live cell imaging and cytotoxicity in breast cancer cell line MCF-7 (Eçik et al., 2019).

Catalysis

- Preparation of Dihydropyridines : Benzaldehyde derivatives, including 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, were involved in the synthesis of 1,4-dihydropyridine derivatives using alkaline carbons as catalysts. These derivatives have applications as pharmaceuticals, especially in calcium channel blockers (Perozo-Rondón et al., 2006).

Molecular Synthesis

- Novel Quinolinone Derivatives : This compound has been used in the synthesis of novel 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives through a multicomponent reaction. The process involved piperidine and various substituted benzaldehydes, yielding products in good-to-excellent yields (Du et al., 2020).

Bioactivity Studies

- Bioactivity of Silver(I) Complexes : 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde was involved in the synthesis of silver(I) complexes that demonstrated cytotoxic activity against various human tumor cells. These complexes were investigated for their potential as anticancer agents (Silva et al., 2020).

Material Science

- Copolymer Synthesis : The compound was utilized in synthesizing novel copolymers, specifically in the Knoevenagel condensation process to create ethylenes that were later copolymerized with styrene. The resulting copolymers were characterized for their composition and structural properties (Kharas et al., 2015).

Safety And Hazards

properties

IUPAC Name |

4-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-13-4-2-3-9-16(13)10-11-18-15-7-5-14(12-17)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPGRQBHPDXRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)